Chemical properties of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene
Chemical properties of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene, a fluorinated organic compound of significant interest to researchers and professionals in drug development and materials science. The document elucidates the molecule's physicochemical properties, spectroscopic signature, and core reactivity. We present a plausible, high-yield synthetic pathway and detail the mechanistic principles governing its reactions. The strategic importance of the trifluoromethoxy moiety and the reactive benzylic bromide are discussed in the context of medicinal chemistry, highlighting the compound's role as a valuable building block for introducing unique pharmacophoric elements. This guide serves as a critical resource, synthesizing theoretical knowledge with practical application for scientists engaged in advanced chemical synthesis.
Introduction to Fluorinated Building Blocks in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its overall drug-like properties.
The Pivotal Role of the Trifluoromethoxy Group (-OCF₃)
The trifluoromethoxy (-OCF₃) group is particularly advantageous in drug design.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a unique electronic profile and a greater lipophilic contribution, which can significantly improve a drug candidate's ability to cross cellular membranes.[1] Its strong C-F bonds confer high metabolic stability, preventing degradation at that position by metabolic enzymes. The group's powerful electron-withdrawing nature also influences the electronics of the aromatic ring to which it is attached, impacting reactivity and interactions with biological targets.[1]
Significance of Benzylic Halides as Synthetic Intermediates
Benzylic halides, such as 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene, are powerful and versatile intermediates in organic synthesis. The bromine atom at the benzylic position—the carbon atom directly attached to the benzene ring—is an excellent leaving group. This structural feature facilitates nucleophilic substitution reactions, allowing for the facile introduction of the substituted benzyl moiety into a wide array of molecular scaffolds.[2] This reactivity is fundamental in the construction of complex molecules, making these compounds essential building blocks in the synthesis of pharmaceuticals and agrochemicals.[3]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and spectral properties is essential for its application in research and development. While experimental data for this specific isomer is not widely published, we can predict its characteristics based on its structure and data from analogous compounds.
Core Molecular Identity
The fundamental identifiers for 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene | - |
| Molecular Formula | C₉H₈BrF₃O | [4] |
| Molecular Weight | ~269.06 g/mol | [4] |
| Monoisotopic Mass | 267.97107 Da | [4] |
| Canonical SMILES | CC(C1=CC=CC=C1OC(F)(F)F)Br | [4] |
| InChI Key | SIDPEHNTQROBRW-UHFFFAOYSA-N | [4] |
Predicted Physicochemical Properties
The properties of the title compound are heavily influenced by its functional groups. The trifluoromethoxy group increases lipophilicity and density, while the overall structure suggests it is likely a liquid at room temperature.
| Property | Predicted Value / Observation | Rationale / Analog Source |
| Appearance | Colorless to light yellow liquid | Based on similar compounds like 1-bromo-2-(trifluoromethoxy)benzene.[5] |
| Boiling Point | > 160 °C | Higher than 1-bromo-2-(trifluoromethoxy)benzene (160°C) due to the added ethyl group.[5] |
| Density | ~1.5 - 1.6 g/mL | Similar to 1-bromo-2-(trifluoromethoxy)benzene (1.64 g/mL).[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water. | General property for halogenated aromatic compounds. |
| XLogP (Predicted) | 4.1 | [4] |
Spectroscopic Profile
The structural features of 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene give rise to a distinct spectroscopic signature.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see a doublet in the 1.8-2.2 ppm range for the -CH₃ protons, a quartet around 5.2-5.6 ppm for the benzylic -CH proton, and a complex multiplet pattern in the aromatic region (7.0-7.6 ppm).
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon (~25 ppm), the benzylic carbon (~45-50 ppm), and multiple signals in the aromatic region (120-150 ppm). A key feature would be the carbon of the -OCF₃ group, appearing as a quartet due to C-F coupling.[6]
-
-
¹⁹F NMR Spectroscopy: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically appearing in the range of -58 to -64 ppm.[6]
-
Mass Spectrometry (MS): Electron Ionization (EI) MS is a powerful tool for identifying this compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[7] The primary fragmentation pathway is the cleavage of the C-Br bond to form a highly stable secondary benzylic carbocation.
| m/z Value (Predicted) | Ion Formula | Fragment Name / Description |
| 268 / 270 | [C₉H₈⁷⁹BrF₃O]⁺ / [C₉H₈⁸¹BrF₃O]⁺ | Molecular Ion (M⁺) |
| 189 | [C₉H₈F₃O]⁺ | Loss of Br atom, forming the stable benzylic cation. This is expected to be the base peak. |
| 161 | [C₇H₄F₃O]⁺ | Further fragmentation, potentially loss of ethylene. |
Synthesis and Manufacturing Considerations
While multiple synthetic routes are conceivable, the most direct and industrially scalable approach involves the selective free-radical bromination of a suitable precursor.
Proposed Synthetic Pathway: Free-Radical Bromination
The preferred method for synthesizing 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene is the benzylic bromination of 1-ethyl-2-(trifluoromethoxy)benzene. This reaction leverages the relative weakness of the benzylic C-H bond.
Reaction: 1-ethyl-2-(trifluoromethoxy)benzene + NBS → 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene + Succinimide
-
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, constant concentration of bromine (Br₂), which favors the radical chain reaction pathway over electrophilic aromatic substitution.[2]
-
Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction by generating initial bromine radicals upon gentle heating or UV irradiation.[2]
-
Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (historically) or a safer alternative like acetonitrile is used to prevent side reactions involving the solvent.[2]
-
Experimental Protocol
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-ethyl-2-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq.) and AIBN (0.05 eq.) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified via vacuum distillation or silica gel column chromatography to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via NBS bromination.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene is dictated by the reactivity of its two primary functional domains: the benzylic bromide and the substituted aromatic ring.
Reactivity at the Benzylic Center: Nucleophilic Substitution
The C-Br bond at the benzylic position is the molecule's most reactive site. It readily participates in nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. The reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The potential for an S_N1 pathway is enhanced by the ability of the benzene ring to stabilize the resulting secondary benzylic carbocation through resonance.
Caption: General schematic of a nucleophilic substitution reaction.
Reactivity of the Aromatic Ring
The aromatic ring is strongly influenced by its substituents.
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine, which deactivates the ring towards electrophilic aromatic substitution.[8] However, due to lone pairs on the oxygen atom, it acts as an ortho, para-director.
-
1-Bromoethyl Group (-CH(Br)CH₃): This alkyl group is weakly activating but is also an ortho, para-director.
The combined effect is a deactivated ring where any potential electrophilic substitution would be directed to the positions ortho and para to the substituents, with the position para to the -OCF₃ group being the most likely site, though such reactions would require harsh conditions.
Applications in Drug Discovery and Development
The unique combination of a reactive handle (the bromide) and a desirable medicinal chemistry moiety (the -OCF₃ group) makes 1-(1-bromoethyl)-2-(trifluoromethoxy)benzene a highly valuable building block.
Role as a Key Building Block
This compound serves as a precursor for introducing the 1-(2-(trifluoromethoxy)phenyl)ethyl fragment into target molecules. This is particularly useful in the lead optimization phase of drug discovery, where researchers aim to fine-tune a molecule's properties to improve efficacy and safety. The fragment can enhance metabolic stability, increase lipophilicity for better membrane penetration, and provide a specific steric and electronic profile for improved binding to a protein target.[3][9]
Drug Discovery Workflow
The journey from a chemical building block like this one to a potential drug involves a multi-stage, logical process. The building block is used in the initial synthesis of compound libraries, which are then screened for biological activity.
Caption: Logical workflow from a chemical building block to a therapeutic agent.
Safety, Handling, and Storage
Given its structure as a halogenated, reactive organic compound, proper safety protocols are mandatory. Data from analogous compounds like (1-bromoethyl)benzene provide a strong basis for hazard assessment.
Hazard Identification
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation upon contact.[10][11]
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.[10]
-
Lachrymator: Likely to be a lachrymator (an agent that causes tearing).[12]
-
Combustibility: Classified as a combustible liquid. Keep away from heat, sparks, and open flames.[11]
Recommended Handling Procedures
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10][13]
-
Accidental Release: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure all ignition sources are removed.[11]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Sensitivity: The compound may be sensitive to moisture and light. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.[12]
Conclusion
1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene represents a sophisticated and highly valuable tool for the modern organic chemist. Its properties are defined by the interplay between a reactive benzylic bromide and a powerfully modulating trifluoromethoxy group. A comprehensive understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is crucial for leveraging its full potential. For researchers in pharmaceutical and materials science, this compound offers a direct route to novel structures with enhanced physical and biological properties, underscoring its importance as a key building block in the pursuit of innovation.
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